![molecular formula C18H19ClN4O2S2 B2549532 (4-((4-クロロベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)(4-プロピル-1,2,3-チアゾール-5-イル)メタノン CAS No. 1286724-76-2](/img/structure/B2549532.png)
(4-((4-クロロベンゾ[d]チアゾール-2-イル)オキシ)ピペリジン-1-イル)(4-プロピル-1,2,3-チアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that comprises multiple aromatic and heterocyclic groups
科学的研究の応用
The compound (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone has diverse scientific research applications:
- Chemistry:
As a building block in organic synthesis.
In the development of new synthetic methodologies.
- Biology:
Studying its interactions with biological macromolecules.
Exploring its potential as a biochemical probe.
- Medicine:
Investigating its pharmacological properties.
Potential as a therapeutic agent for various diseases.
- Industry:
Use as an intermediate in the production of pharmaceuticals.
Application in the synthesis of agrochemicals.
作用機序
Target of Action
, and receptors such as those involved in the inflammatory response.
Mode of Action
The mode of action of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneMany thiazole and imidazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneThiazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME properties of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneIn general, the pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanoneThiazole and imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:
- Formation of the Benzo[d]thiazole Derivative:
Reactants: 4-Chlorobenzo[d]thiazole, an appropriate base such as potassium carbonate (K₂CO₃), and a solvent like dimethylformamide (DMF).
Conditions: The reaction is heated to promote the formation of the benzo[d]thiazole derivative.
- Formation of the Piperidine Derivative:
Reactants: The benzo[d]thiazole derivative is reacted with piperidine.
Conditions: The reaction is conducted at elevated temperatures under an inert atmosphere to ensure complete conversion.
- Attachment of the Thiadiazole Group:
Reactants: 4-Propyl-1,2,3-thiadiazole, methanone chloride, and a base such as triethylamine (Et₃N).
Conditions: The reaction is performed under cooling to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. Techniques like continuous flow chemistry might be employed to enhance efficiency and yield. Reactor conditions are optimized to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone undergoes several types of chemical reactions:
- Oxidation and Reduction Reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction is possible using reducing agents like lithium aluminum hydride (LiAlH₄).
- Substitution Reactions:
Nucleophilic Substitution: Halogen atoms in the compound can be substituted with nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Oxidizing Agents: KMnO₄, H₂CrO₄.
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄).
Nucleophiles: Alkoxides, amines.
Electrophiles: Alkyl halides, acyl halides.
Major Products: The major products of these reactions include various oxidized or reduced forms of the compound, along with substituted derivatives depending on the specific reagents used.
類似化合物との比較
Comparison with Other Compounds:
*4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: This compound shares structural similarities but lacks the thiadiazole moiety, which may result in different pharmacological properties.
4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone.
(4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone.
4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone.
This compound's structure and properties make it a versatile and valuable substance for a wide range of scientific and industrial applications.
特性
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S2/c1-2-4-13-16(27-22-21-13)17(24)23-9-7-11(8-10-23)25-18-20-15-12(19)5-3-6-14(15)26-18/h3,5-6,11H,2,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSULDFHBSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
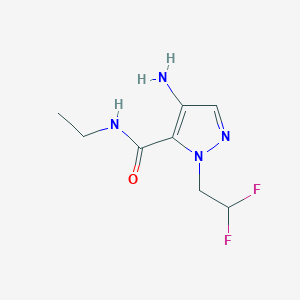
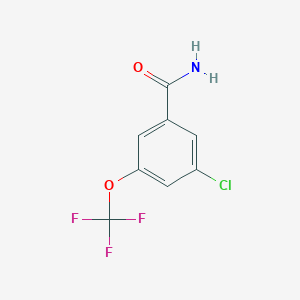
![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)
![3-methyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2549455.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)
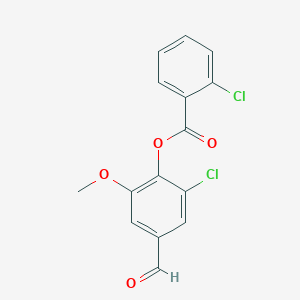
![6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2549465.png)
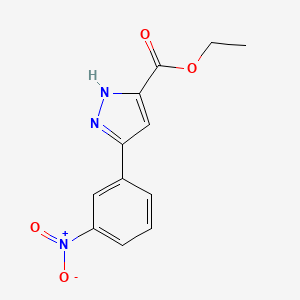
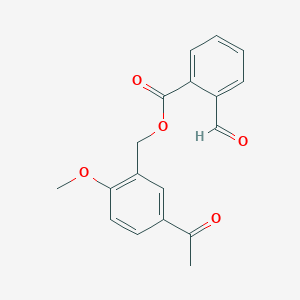
![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![ethyl (2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
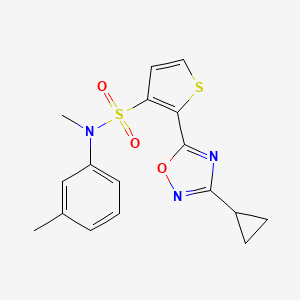
![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)
